Cc-115 - 1228013-15-7

Cc-115

Catalog Number: EVT-253307
CAS Number: 1228013-15-7
Molecular Formula: C16H16N8O
Molecular Weight: 336.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CC-115 is a triazole-containing compound classified as a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). [, ] It has emerged as a subject of interest in scientific research for its potential anticancer properties. [, ] CC-115 acts by binding to and inhibiting the activity of DNA-PK and both raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2). [] Notably, CC-115 also demonstrates an inhibitory effect on kinase suppressor of morphogenesis in genitalia 1 (SMG1), a crucial regulator of the nonsense-mediated mRNA decay (NMD) RNA degradation mechanism. [] This multi-target inhibition distinguishes CC-115 from selective kinase inhibitors, potentially offering broader therapeutic applications. [, ]

Future Directions
  • Structural Optimization: Further exploration of CC-115's SAR can lead to the development of more potent and selective analogs with improved pharmacokinetic profiles. []

  • Biomarker Identification: Identifying specific biomarkers that predict response to CC-115 will enable its precision use in personalized medicine approaches. [, ]

  • Clinical Development: Continued clinical trials are essential to validate CC-115's efficacy and safety profile in human patients, paving the way for its potential translation into clinical practice. [, , , , ]

  • Combination Therapies: Investigating the synergistic potential of CC-115 in combination with other therapeutic agents, such as chemotherapy or radiotherapy, can lead to more effective treatment strategies. [, , , , ]

CC-223

Temozolomide (TMZ)

Carboplatin

Compound Description: Carboplatin is a platinum-based chemotherapy drug that induces DNA damage, commonly used in lung cancer treatment.

Relevance: Research indicates that CC-115 can synergize with carboplatin in certain lung cancer cell lines, particularly those harboring PIK3CA mutations. This synergistic effect highlights the potential of combining CC-115 with carboplatin to enhance treatment efficacy in specific cancer subtypes.

Paclitaxel

Compound Description: Paclitaxel is a chemotherapy medication used to treat various types of cancer. It interferes with cell division by disrupting microtubule function.

Relevance: Similar to its synergistic interaction with carboplatin, CC-115 has demonstrated synergy with paclitaxel in lung squamous cell carcinoma. This finding further supports the potential of combining CC-115 with chemotherapy agents to improve treatment outcomes.

Enzalutamide (ENZA)

Compound Description: Enzalutamide (ENZA) is an androgen receptor antagonist used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Relevance: Preclinical studies have explored the combination of ENZA and CC-115 in mCRPC models, particularly in PTEN-deficient tumors. This research aims to exploit potential additive or synergistic effects arising from targeting both androgen receptor signaling and DNA-PK/mTOR pathways.

NU7441

Compound Description: NU7441 is a selective DNA-PK inhibitor.

Relevance: NU7441 serves as a comparator compound in studies investigating DNA-PK inhibition as a therapeutic strategy in chronic lymphocytic leukemia (CLL). Comparing the efficacy and chemosensitizing effects of NU7441 with CC-115 helps delineate the contributions of dual mTOR and DNA-PK inhibition in CLL treatment.

NDD0004

Compound Description: NDD0004 is a novel, highly selective DNA-PK inhibitor.

Relevance: Similar to NU7441, NDD0004 serves as a comparator compound in CLL research to further elucidate the benefits of selective versus dual inhibition of DNA-PK and mTOR by CC-115.

KU60648

Compound Description: KU60648 is a dual inhibitor of PI3Kδ and DNA-PK.

Relevance: KU60648 provides another point of comparison in evaluating the therapeutic potential of targeting DNA-PK in CLL, either selectively or in combination with mTOR inhibition by CC-115.

Thapsigargin

Compound Description: Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, known to induce endoplasmic reticulum (ER) stress.

Relevance: The sensitivity of multiple myeloma (MM) cells to thapsigargin was found to correlate with their sensitivity to CC-115. This correlation suggests that CC-115's antitumor activity in MM may involve ER stress pathways, prompting further investigations into the underlying mechanisms.

Idelalisib

Compound Description: Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), used in the treatment of hematologic malignancies.

Relevance: Idelalisib serves as a comparator compound in studying the effects of CC-115 on B-cell receptor (BCR) signaling and adhesion in chronic lymphocytic leukemia (CLL). This comparison helps evaluate the relative potencies of inhibiting different components of the BCR pathway in CLL.

AZD7648

Compound Description: AZD7648 is a selective DNA-PK inhibitor.

Relevance: AZD7648 is used alongside CC-115 in studies investigating the impact of selective versus dual DNA-PK and mTOR inhibition on radiosensitization in head and neck squamous cell carcinoma (HNSCC). This comparative analysis helps determine the optimal targeting strategy for enhancing radiosensitivity in HNSCC.

Sapanisertib

Compound Description: Sapanisertib is a selective mTOR inhibitor.

Relevance: Similar to AZD7648, Sapanisertib is employed in comparative studies with CC-115 to evaluate the effect of selective versus dual mTOR and DNA-PK inhibition on radiosensitization in HNSCC.

Overview

CC-115 is a novel triazole-containing compound that functions as a dual inhibitor of the mammalian target of rapamycin and DNA-dependent protein kinase. It is currently undergoing clinical trials for its potential use in cancer therapy, particularly targeting solid tumors resistant to conventional treatments. The compound has shown promise in inducing cell death through mechanisms such as pyroptosis, which is a form of programmed cell death associated with inflammation and tumor suppression .

Source

The development of CC-115 has been primarily driven by research institutions and pharmaceutical companies focusing on oncology. Its initial studies have highlighted its efficacy against various cancer types, including lung adenocarcinoma and melanoma .

Classification

CC-115 is classified as an antitumor agent due to its ability to inhibit critical pathways involved in cancer cell survival and proliferation. Specifically, it targets the mechanistic target of rapamycin (mTOR) pathway and DNA-dependent protein kinase (DNA-PK), both of which are vital for cellular growth and DNA repair mechanisms .

Synthesis Analysis

Methods

The synthesis of CC-115 involves several chemical reactions typical for triazole compounds. While specific synthetic routes may vary, they generally include the formation of the triazole ring through cycloaddition reactions, followed by modifications to introduce functional groups that enhance its pharmacological properties.

Technical Details

Synthesis typically employs techniques such as:

  • Cycloaddition: To form the triazole ring.
  • Functionalization: Modifying the compound to improve solubility and bioavailability.
  • Purification: Techniques like chromatography are used to isolate pure CC-115 from reaction mixtures.

Detailed protocols for synthesis are often proprietary and may vary between research labs.

Molecular Structure Analysis

Structure

The molecular structure of CC-115 features a triazole ring, which is essential for its biological activity. The specific arrangement of atoms within the molecule allows it to effectively interact with its biological targets.

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₅N₅O
  • Molecular Weight: Approximately 245.3 g/mol
  • 3D Structure: Available through chemical databases, illustrating the spatial arrangement of atoms.
Chemical Reactions Analysis

Reactions

CC-115 participates in various chemical reactions that contribute to its mechanism of action. Notably, it can induce apoptosis and pyroptosis in tumor cells by modulating signaling pathways related to cell survival.

Technical Details

Key reactions include:

  • Inhibition of mTOR: Disrupts cellular growth signals.
  • Inhibition of DNA-PK: Impairs DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents like radiation .
Mechanism of Action

Process

CC-115 exerts its antitumor effects primarily through two mechanisms:

  1. Dual Inhibition: By inhibiting both mTOR and DNA-PK, CC-115 disrupts critical survival pathways in cancer cells.
  2. Induction of Pyroptosis: It triggers gasdermin E-mediated pyroptosis in tumor cells, characterized by cell swelling and membrane rupture, leading to inflammatory cell death .

Data

In vitro studies have demonstrated that CC-115 effectively reduces cell viability in various cancer cell lines, including lung adenocarcinoma and melanoma, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

CC-115 is typically characterized by:

  • Appearance: Solid form (exact appearance may vary).
  • Solubility: Soluble in organic solvents; specific solubility data may depend on formulation.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity with biological targets allows it to exert its pharmacological effects effectively.

Relevant analyses often involve evaluating these properties through standard assays and stability tests.

Applications

Scientific Uses

CC-115 has significant potential applications in oncology, particularly in:

  • Cancer Therapy: As a treatment option for various malignancies resistant to standard therapies.
  • Research Tool: Used in studies investigating the mechanisms of cell death and resistance in cancer cells.

Its dual action as an inhibitor makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing treatments against solid tumors .

Properties

CAS Number

1228013-15-7

Product Name

Cc-115

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one

Molecular Formula

C16H16N8O

Molecular Weight

336.35 g/mol

InChI

InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23)

InChI Key

GMYLVKUGJMYTFB-UHFFFAOYSA-N

SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C

Synonyms

1-ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,5-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.